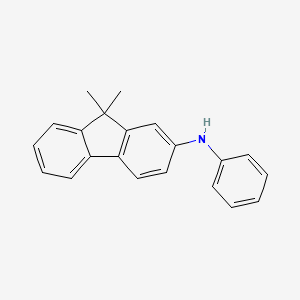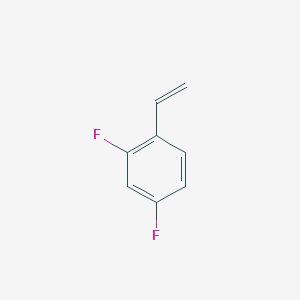
2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone
Descripción general
Descripción
The compound of interest, 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis and pharmaceutical intermediate production. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 4-(2,4-Dichlorophenoxy)phenol is achieved through etherization, reduction, diazotization, and hydrolysis reactions, starting from 2,4-dichlorophenol and p-chloronitrobenzene, with a total yield of 57.6% . This suggests that the synthesis of 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone could also involve multiple reaction steps, possibly starting from dichlorophenol derivatives.
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques such as FT-IR, UV–vis, and 1H-NMR . For example, the structure of 4-(2,4-Dichlorophenoxy)phenol was primarily identified by TLC, IR, and 1H NMR . These techniques could similarly be applied to determine the molecular structure of 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone.
Chemical Reactions Analysis
Chemical reactions involving related compounds can be quite complex. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves tandem oxidative aminocarbonylation-cyclization reactions . This indicates that the chemical reactions to synthesize or modify 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone could also be intricate and may require specific conditions such as the presence of a palladium catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined using various analytical techniques. For example, the properties of derivatives of 1,4-dioxan were determined, and the preparation of these compounds was described . Similarly, the physical and chemical properties of 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone would need to be characterized using techniques such as TG–DTA, DSC, GPC, and solubility tests .
Aplicaciones Científicas De Investigación
Microwave- and Ultrasound-Assisted Semisynthesis
A study explores the semisynthesis of natural methoxylated propiophenones using microwave and ultrasound heating, demonstrating an efficient method for producing phenylpropanes followed by oxidation in wet dioxane. This method compares favorably with conventional heating techniques (Joshi, Sharma, & Sinha, 2005).
Hydrogenation and Hydrogenolysis Studies
Another research focuses on the dehydrogenation of benzyl-type alcohols by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), providing insights into the yield of propiophenone under various conditions, which is relevant for understanding the chemical behavior of related compounds (Ohki, Nishiguchi, & Fukuzumi, 1979).
Derivatives of 1,4‐dioxan
Research on 1,4-dioxan derivatives, including 2,3-dichloro-1,4-dioxan, has been conducted to synthesize and determine the properties of various ether derivatives. This study contributes to the broader understanding of the chemical properties and potential applications of dioxan-related compounds (Tellegen, 2010).
Halogeno-1,4-dioxans and Derivatives
The reaction of trans-2,3-dichloro-1,4-dioxan with different compounds to produce various derivatives, along with an analysis of their structures and reaction mechanisms, is detailed in another study. This research adds to the comprehension of dioxan compounds and their potential applications in various fields (Ardrey & Cort, 1970).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNJIXSWYGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604612 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
CAS RN |
884504-46-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




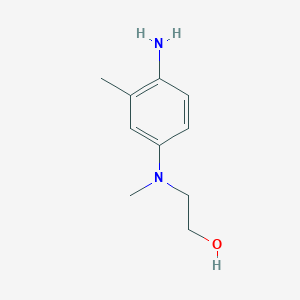
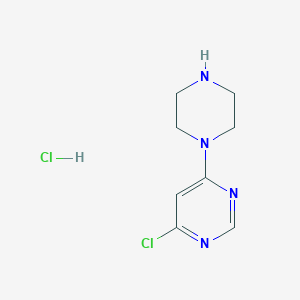
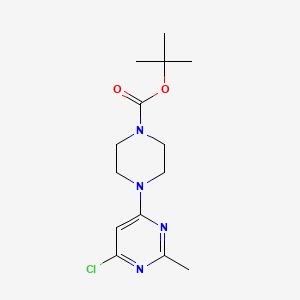
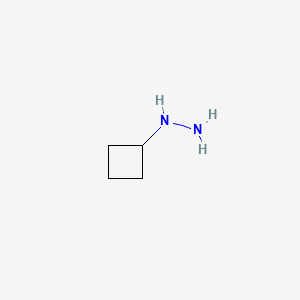
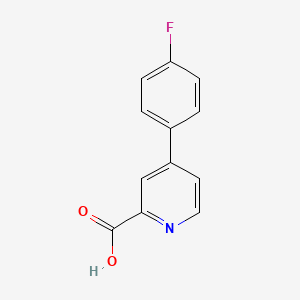
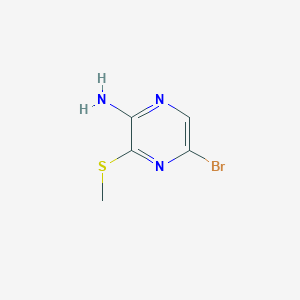
![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)
